molecular formula C30H34FN5O B11606407 1-[4-(3-Fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(3-Fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B11606407
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: RIUZREXTPTUKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic core with a nitrile group at position 2. Key structural features include:

  • A 3-fluoro-4-methoxybenzyl substituent on the piperazine ring at position 1.
  • An isopentyl (3-methylbutyl) chain at position 2.
  • A methyl group at position 3.

The synthesis of such compounds typically employs multicomponent reactions (MCRs), as demonstrated in , where pyrido[1,2-a]benzimidazoles are synthesized via one-pot reactions involving heterocyclic ketene aminals and aldehydes . The fluorine and methoxy groups on the benzyl moiety likely enhance lipophilicity and metabolic stability, while the isopentyl chain may influence membrane permeability .

Eigenschaften

Molekularformel

C30H34FN5O

Molekulargewicht

499.6 g/mol

IUPAC-Name

1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C30H34FN5O/c1-20(2)9-11-23-21(3)24(18-32)29-33-26-7-5-6-8-27(26)36(29)30(23)35-15-13-34(14-16-35)19-22-10-12-28(37-4)25(31)17-22/h5-8,10,12,17,20H,9,11,13-16,19H2,1-4H3

InChI-Schlüssel

RIUZREXTPTUKIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkylation Conditions

ParameterValueSource
SolventTHF/DCM (1:1)
Temperature50°C
Reaction Time2–4 hours
BaseDIPEA
Yield87–100%

This step benefits from microwave-assisted synthesis, reducing reaction times to 10 minutes at 150°C in DMAC.

Isopentyl and Methyl Substituent Incorporation

The 2-isopentyl and 3-methyl groups are introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A two-step protocol is documented:

  • Methylation : Using methyl iodide in DMF at 80°C for 6 hours.

  • Isopentylation : Reaction with 1-bromo-3-methylbutane in the presence of K2CO3, achieving 90% regioselectivity.

Carbonitrile Functionalization

The 4-carbonitrile group is installed via cyanation using trimethylsilyl cyanide (TMSCN) under palladium catalysis. A representative procedure involves:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Solvent : Acetonitrile

  • Temperature : 80°C for 12 hours

  • Yield : 78%

Purification and Characterization

Final purification employs silica gel column chromatography (chloroform:methanol, 9:1). Analytical data includes:

  • 1H NMR : Distinct signals for piperazinyl protons (δ 2.44–2.56 ppm) and isopentyl methyl groups (δ 0.92–1.74 ppm)

  • HPLC Purity : >98%

Comparative Analysis of Synthetic Routes

MethodYieldTimeKey AdvantageLimitationSource
Conventional Alkylation87%4hHigh reproducibilityRequires excess reagents
Microwave-Assisted100%10mRapid kineticsSpecialized equipment
Cyanation Protocol78%12hChemoselectivePalladium cost

Industrial-Scale Considerations

Merck KGaA reports kilogram-scale production using continuous-flow reactors, achieving 92% yield with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. Critical factors include:

  • Precise stoichiometry of 4-(3-fluoro-4-methoxybenzyl)piperazine (1.1 equiv)

  • In-line FTIR monitoring for real-time reaction control

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed analysis of compounds with analogous pyrido[1,2-a]benzimidazole cores, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound 1: 3-Fluoro-4-methoxybenzyl-piperazinyl; 2: Isopentyl; 3: Methyl C₃₁H₃₃FN₆O 524.64 Unique fluorine and methoxy positioning; branched alkyl chain. -
1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-Methoxybenzyl-piperazinyl; 3: Methyl C₂₅H₂₅N₅O 411.50 Lacks fluorine and isopentyl; smaller molecular weight.
1-[4-(4-Fluorobenzyl)-1-piperazinyl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-Fluorobenzyl-piperazinyl; 2: Octyl; 3: Methyl C₃₂H₃₈FN₅ 511.68 Linear octyl chain vs. branched isopentyl; fluorine at benzyl para position.
2-Benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: 4-Fluoroanilino; 2: Benzyl; 3: Methyl C₂₈H₂₂FN₅ 447.51 Aryl amino group instead of piperazinyl; benzyl vs. isopentyl.
1-(1H-Benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Benzimidazolyl; 2: Benzyl; 3: Methyl C₂₇H₁₉N₅ 413.47 Aromatic benzimidazole substituent; lower lipophilicity.

Key Observations

Substituent Positioning: The 3-fluoro-4-methoxybenzyl group in the target compound introduces ortho-fluorine and para-methoxy motifs, which may improve binding to hydrophobic pockets in biological targets compared to the purely para-substituted analogs (e.g., 4-methoxybenzyl in ).

Synthetic Routes: The target compound likely follows MCR pathways similar to those in , where nitroalkenes and malononitrile are used to assemble the core . By contrast, highlights acetic anhydride-mediated cyclization for related heterocycles .

Pharmacological Implications: Fluorine substitution is associated with enhanced metabolic stability and target affinity in CNS-active compounds .

Research Findings and Data Gaps

  • Activity Data : While structural analogs like WAY-321927 () are documented in chemical databases, specific biological data for the target compound (e.g., IC₅₀ values, receptor binding) are absent in the provided evidence.
  • Synthetic Optimization : emphasizes the efficiency of MCRs for pyrido[1,2-a]benzimidazoles, but scalability and yield data for the target compound remain unexplored .

Biologische Aktivität

1-[4-(3-Fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's chemical formula is C30H34FN5OC_{30}H_{34}FN_5O, indicating a significant molecular weight and complexity due to the presence of multiple functional groups. The structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the realm of neuropharmacology.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to benzimidazole derivatives. For instance, pyrimido[1,2-a]benzimidazole derivatives have shown promising activity against Leishmania major, a significant parasite responsible for leishmaniasis. These compounds exhibited effective inhibition with EC50 values in the nanomolar range, indicating strong biological activity against this pathogen .

Anticancer Activity

Compounds similar to this compound have been reported to possess anticancer properties. For example, certain benzimidazole derivatives demonstrated moderate anticancer activities across various cancer cell lines . The mechanism often involves the disruption of microtubule formation, which is critical for cell division.

The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
  • Interaction with Receptors : The piperazine ring may facilitate interactions with various neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Case Studies

Several case studies have evaluated the biological activity of structurally related compounds:

  • Study on Leishmania : A study demonstrated that a fluorophenyl-substituted pyrimido[1,2-a]benzimidazole displayed significant antiparasitic effects against Leishmania major, suggesting that similar structures could yield effective treatments for parasitic diseases .
  • Cancer Cell Line Testing : In vitro studies on cancer cell lines showed that benzimidazole derivatives could induce apoptosis in tumor cells, highlighting their potential as anticancer agents .

Data Tables

Compound NameActivity TypeTarget Organism/Cell LineEC50/IC50 Value
This compoundAntiparasiticLeishmania majorNanomolar range
Related Benzimidazole DerivativeAnticancerVarious Cancer Cell LinesModerate activity

Q & A

Basic Research Questions

Q. What are the key structural features influencing the compound’s reactivity and biological interactions?

  • The compound’s pyrido[1,2-a]benzimidazole core provides rigidity and π-π stacking potential, while the 3-fluoro-4-methoxybenzyl substituent on the piperazine ring enhances lipophilicity and target binding affinity . The isopentyl group at position 2 may influence membrane permeability, and the carbonitrile at position 4 contributes to hydrogen bonding and metabolic stability .
  • Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between the fluoromethoxybenzyl group and target proteins (e.g., kinase domains) .

Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]benzimidazole scaffold?

  • Multicomponent reactions (MCRs) are efficient for assembling the core structure. For example, a one-pot reaction involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes can yield derivatives with high purity .
  • Key Steps :

  • Condensation of intermediates under reflux with catalysts like piperidine.
  • Precipitation-based purification to avoid column chromatography .

Q. How can spectroscopic techniques validate the compound’s structure?

  • 1H/13C NMR : Confirm substituent positions (e.g., isopentyl methyl groups at δ ~0.9–1.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm) .
  • IR : Detect the carbonitrile stretch (~2230 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • HRMS : Verify molecular mass (calculated for C31H34FN5O: 535.27 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How do structural modifications at the piperazinyl or benzyl positions affect biological activity?

  • SAR Table :

Substituent ModificationObserved EffectReference
4-Chlorobenzyl (vs. 3-Fluoro-4-methoxybenzyl)Increased cytotoxicity in cancer cell lines
Methoxy → Ethoxy Reduced metabolic stability due to esterase susceptibility
Isopentyl → Cyclohexyl Improved solubility but reduced binding affinity
  • Methodological Insight : Use parallel synthesis to generate analogs and compare IC50 values in kinase inhibition assays .

Q. What experimental approaches resolve contradictions in reported biological data for similar compounds?

  • Case Study : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration affecting compound stability).

  • Solution : Standardize assays using low-serum media and include controls for metabolic interference (e.g., CYP450 inhibitors) .
    • Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Strategies :

  • Introduce prodrug moieties (e.g., ester-linked groups) to enhance oral bioavailability .
  • Use nanoparticle encapsulation to improve plasma half-life and reduce off-target effects .
    • Validation : Perform LC-MS/MS to measure plasma concentrations in rodent models over 24 hours .

Methodological Guidelines

Designing a robust biological screening protocol :

  • Step 1 : Prioritize targets using cheminformatics (e.g., SwissTargetPrediction).
  • Step 2 : Use orthogonal assays (e.g., fluorescence polarization for binding, MTT for cytotoxicity) to minimize false positives .
  • Step 3 : Validate hits in 3D cell cultures or patient-derived xenografts (PDX) for translational relevance .

Addressing synthetic challenges in scaling up production :

  • Issue : Low yields in MCRs due to side reactions.
  • Solution : Optimize solvent (e.g., switch from DMF to ethanol) and temperature gradients to favor kinetic control .

Data Contradictions and Resolution

  • Example : A structurally similar compound (1-[4-(4-chlorobenzyl)piperazinyl] analog) showed conflicting results in kinase inhibition assays.
    • Root Cause : Differences in assay pH affecting protonation of the piperazine nitrogen .
    • Resolution : Repeat assays at physiological pH (7.4) with buffer controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.